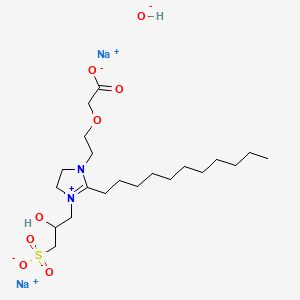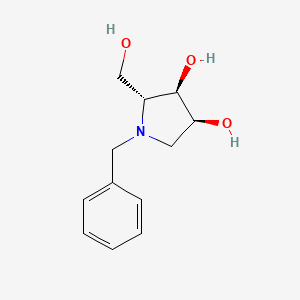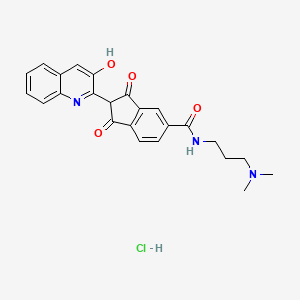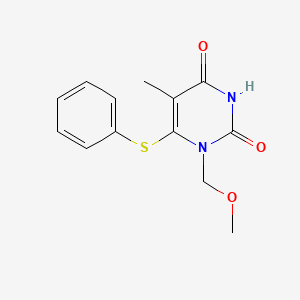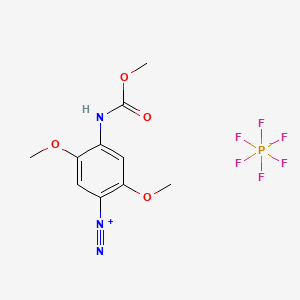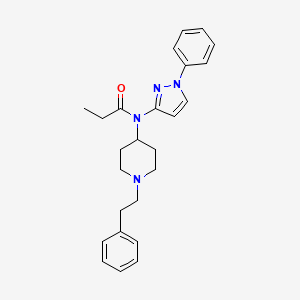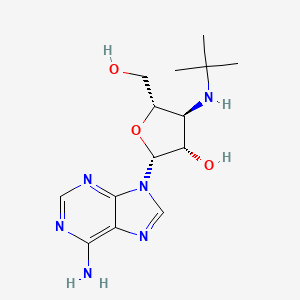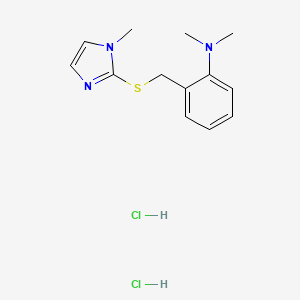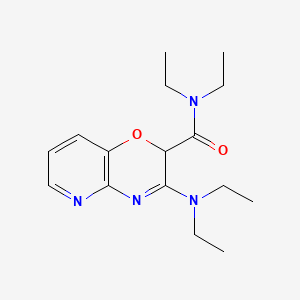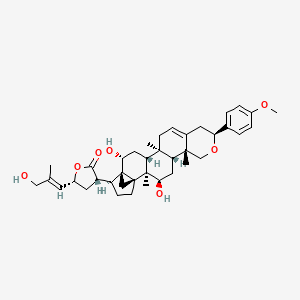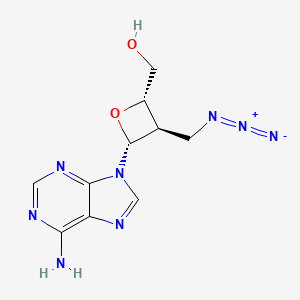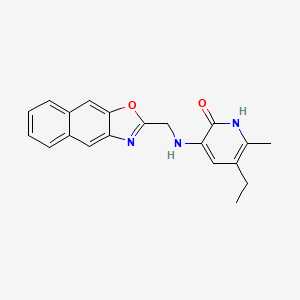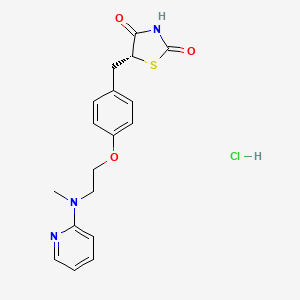
Rosiglitazone hydrochloride, (R)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Rosiglitazone hydrochloride (R)- is a pharmaceutical compound primarily used in the management of type 2 diabetes mellitus. This compound is marketed under the trade name Avandia.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Rosiglitazone hydrochloride (R)- is synthesized through a multi-step chemical process. The synthesis typically involves the reaction of specific starting materials under controlled conditions, including the use of catalysts and reagents to ensure the formation of the desired compound.
Industrial Production Methods: In an industrial setting, the production of Rosiglitazone hydrochloride (R)- involves large-scale chemical reactions carried out in reactors. The process is optimized to achieve high yields and purity, with rigorous quality control measures in place to ensure the final product meets pharmaceutical standards.
Analyse Des Réactions Chimiques
Types of Reactions: Rosiglitazone hydrochloride (R)- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and chromium(VI) compounds.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions are typically carried out using strong nucleophiles in the presence of a suitable solvent.
Major Products Formed: The major products formed from these reactions include various intermediates and by-products, which are carefully separated and purified during the synthesis process.
Applications De Recherche Scientifique
Rosiglitazone hydrochloride (R)- has several scientific research applications, including its use in chemistry, biology, medicine, and industry.
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying thiazolidinedione chemistry.
Biology: Research on its biological effects includes studying its impact on cellular processes and gene expression.
Medicine: It is extensively studied for its therapeutic potential in treating type 2 diabetes and other metabolic disorders.
Industry: The compound is used in the development of new pharmaceuticals and as a reference standard in analytical chemistry.
Mécanisme D'action
Rosiglitazone hydrochloride (R)- exerts its effects by acting as an agonist for peroxisome proliferator-activated receptor-gamma (PPARγ). This activation leads to an increase in insulin sensitivity in target tissues, such as muscle and fat cells, resulting in improved glucose uptake and utilization. The molecular targets and pathways involved include the regulation of genes involved in glucose and lipid metabolism.
Comparaison Avec Des Composés Similaires
Pioglitazone
Troglitazone
Lobeglitazone
Rivoglitazone
Propriétés
Numéro CAS |
148622-14-4 |
|---|---|
Formule moléculaire |
C18H20ClN3O3S |
Poids moléculaire |
393.9 g/mol |
Nom IUPAC |
(5R)-5-[[4-[2-[methyl(pyridin-2-yl)amino]ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione;hydrochloride |
InChI |
InChI=1S/C18H19N3O3S.ClH/c1-21(16-4-2-3-9-19-16)10-11-24-14-7-5-13(6-8-14)12-15-17(22)20-18(23)25-15;/h2-9,15H,10-12H2,1H3,(H,20,22,23);1H/t15-;/m1./s1 |
Clé InChI |
XRSCTTPDKURIIJ-XFULWGLBSA-N |
SMILES isomérique |
CN(CCOC1=CC=C(C=C1)C[C@@H]2C(=O)NC(=O)S2)C3=CC=CC=N3.Cl |
SMILES canonique |
CN(CCOC1=CC=C(C=C1)CC2C(=O)NC(=O)S2)C3=CC=CC=N3.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


